molecular formula C27H24ClN5O2S B2822776 4-benzyl-1-((2-chlorobenzyl)thio)-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1111197-41-1

4-benzyl-1-((2-chlorobenzyl)thio)-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No. B2822776
M. Wt: 518.03
InChI Key:
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Description

The compound is a derivative of [1,2,4]triazolo[4,3-a]quinazoline, a class of heterocyclic compounds . It contains a triazole nucleus, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . This class of compounds is known for their ability to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . Another method involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol .


Molecular Structure Analysis

The molecular structure of this compound includes a triazole nucleus, which is a central structural component in a number of drug classes . The compound also contains a quinoxaline moiety, which is known for its broad-spectrum antibacterial activity .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . Another method involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol .


Physical And Chemical Properties Analysis

The IR and NMR spectra provide information about the physical and chemical properties of the compound . For instance, the IR spectrum shows peaks corresponding to C–H stretching in the triazole ring, C=O stretching, and C–O stretching . The 1H NMR spectrum shows signals corresponding to the protons in the molecule .

Scientific Research Applications

Synthesis and Biological Evaluation

  • Antibacterial Activity : Gineinah and colleagues explored the synthesis of 3,4-dihydro-4-oxo-1,2,3-benzotriazines, which share a structural motif with the compound of interest. These compounds were evaluated for their antibacterial properties, demonstrating some potency against bacterial strains. This indicates potential applications in developing antibacterial agents (Gineinah, 2001).

  • Antioxidant and Antibacterial Agents : Gadhave and Kuchekar synthesized N-(benzo[d]thiazol-2-yl)-[1,2,4]triazolo[4,3-c]quinazoline-5-carboxamide derivatives. They conducted in vitro antioxidant and antibacterial activity assessments, showing promise as both antioxidant and antibacterial agents. This suggests potential for the compound of interest in similar applications (Gadhave & Kuchekar, 2020).

  • Analgesic Activity : Saad, Osman, and Moustafa investigated compounds bearing a dibromo-methylquinazoline moiety for their analgesic properties. The research into these compounds' pharmacological effects could inform potential pain management applications for related compounds (Saad et al., 2011).

  • Antimicrobial Activity Evaluation : Özyanik and colleagues synthesized quinoline derivatives containing an azole nucleus, including triazoloquinazoline derivatives, and evaluated their antimicrobial activity. The effectiveness against various microorganisms underscores the potential of the compound of interest in antimicrobial applications (Özyanik et al., 2012).

  • Cytotoxicity and DNA Damage Detection : Ovádeková and team studied the cytotoxic effects of a triazoloquinazoline derivative on human cancer cell lines, demonstrating its potential as an anticancer agent. Such studies highlight the relevance of triazoloquinazoline derivatives in cancer research (Ovádeková et al., 2005).

Future Directions

Given the versatile biological activities of triazole compounds , there is potential for further exploration of [1,2,4]triazolo[4,3-a]quinazoline derivatives as antimicrobial agents . Future research could also focus on investigating the antiviral potential of these compounds .

properties

CAS RN

1111197-41-1

Product Name

4-benzyl-1-((2-chlorobenzyl)thio)-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Molecular Formula

C27H24ClN5O2S

Molecular Weight

518.03

IUPAC Name

4-benzyl-1-[(2-chlorophenyl)methylsulfanyl]-5-oxo-N-propan-2-yl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

InChI

InChI=1S/C27H24ClN5O2S/c1-17(2)29-24(34)19-12-13-21-23(14-19)33-26(32(25(21)35)15-18-8-4-3-5-9-18)30-31-27(33)36-16-20-10-6-7-11-22(20)28/h3-14,17H,15-16H2,1-2H3,(H,29,34)

SMILES

CC(C)NC(=O)C1=CC2=C(C=C1)C(=O)N(C3=NN=C(N23)SCC4=CC=CC=C4Cl)CC5=CC=CC=C5

solubility

not available

Origin of Product

United States

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